Spt-IN-1

Description

Properties

IUPAC Name |

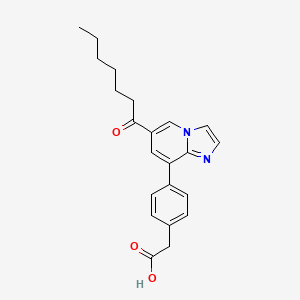

2-[4-(6-heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-2-3-4-5-6-20(25)18-14-19(22-23-11-12-24(22)15-18)17-9-7-16(8-10-17)13-21(26)27/h7-12,14-15H,2-6,13H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYRYMMKMUTPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spt-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for Spt-IN-1, a potent and orally active inhibitor of Serine Palmitoyltransferase (SPT). It details the molecular target, the biochemical consequences of its inhibition, and the experimental methodologies used to characterize its activity.

Executive Summary

This compound is a selective inhibitor of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3][4][5] By blocking this initial step, this compound effectively decreases the cellular production of key sphingolipids, including ceramides.[1][6] This mechanism has demonstrated potential therapeutic relevance in preclinical models of type 2 diabetes and dyslipidemia.[6] This guide will explore the underlying biochemistry, present key quantitative data, and provide detailed experimental protocols for studying this compound and similar molecules.

Background: The De Novo Sphingolipid Biosynthesis Pathway

Sphingolipids are a critical class of lipids involved in maintaining cell membrane structure and participating in a wide array of cellular signaling processes.[7][8][9] The de novo synthesis pathway begins in the endoplasmic reticulum and is the primary source of all cellular sphingolipids.[9][10]

The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT). SPT is a multi-subunit complex that catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[3][11] This is the committed and rate-limiting step of the entire pathway.[2] Subsequent enzymatic reactions reduce 3-ketodihydrosphingosine and add a fatty acid chain to create the dihydroceramide backbone, which is then desaturated to form ceramide, the central hub of sphingolipid metabolism.[4][12]

Core Mechanism of Action of this compound

This compound functions as a direct and potent inhibitor of the SPT enzyme complex.[6] By binding to the enzyme, it prevents the condensation of L-serine and palmitoyl-CoA, effectively halting the first step of the de novo pathway.[8] This leads to a dose-dependent reduction in the synthesis of downstream sphingolipids, most notably ceramides.[6][13] The reduction of these bioactive lipids alters cellular lipid composition and impacts associated signaling pathways.[8]

Quantitative Data

The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays.

| Table 1: In Vitro Activity of this compound | |||

| Target/Process | Assay Type | System | Value |

| Human SPT1 (hSPT1) | Biochemical Enzyme Assay | Recombinant Protein | IC₅₀: 5.19 nM [6] |

| Ceramide Synthesis | ¹⁴C-Serine Incorporation | MCF-7 Cells | EC₅₀: 0.98 µM [6][13] |

| Table 2: Key In Vivo Effects of this compound | |||

| Animal Model | Administration | Duration | Observed Effects |

| Sprague Dawley Rats | 0-60 mg/kg, Orally | Twice daily for 7 days | Dose-dependent reduction of plasma ceramides, reduction in triglycerides, and elevation of HDL cholesterol.[6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize SPT inhibitors like this compound.

Protocol: In Vitro SPT Enzyme Activity Assay (HPLC-Based)

This protocol is adapted from established methods for measuring SPT activity in cell lysates.[3][14] It measures the formation of the product, 3-ketodihydrosphingosine (3KDS).

1. Preparation of Cell Lysate: a. Culture cells (e.g., HEK293) to ~90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 8.0, 1 mM EDTA, 10% (w/v) sucrose monolaurate, and a complete protease inhibitor cocktail). d. Lyse cells via sonication or Dounce homogenization on ice. e. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the total cell lysate. f. Determine protein concentration using a Bradford or BCA assay.

2. SPT Reaction: a. Prepare the assay master mix: 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM Pyridoxal 5'-phosphate (PLP), 2 mM L-serine. b. In a microcentrifuge tube, add a specific amount of cell lysate (e.g., 100-200 µg of total protein). c. Add this compound or other inhibitors at desired final concentrations (use DMSO as a vehicle control). Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding Palmitoyl-CoA to a final concentration of 50 µM. e. Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation.

3. Product Extraction and Quantification: a. Stop the reaction by adding an equal volume of 1 M NaOH and incubate at 37°C for 60 minutes to hydrolyze remaining acyl-CoAs. b. Neutralize the reaction with 1 M HCl. c. Add an internal standard (e.g., C17-sphinganine). d. Extract lipids by adding 2 volumes of chloroform:methanol (1:2, v/v), vortexing, and centrifuging to separate phases. e. Collect the lower organic phase and dry it under a stream of nitrogen. f. Resuspend the lipid film in a suitable solvent for HPLC analysis. g. Quantify 3KDS and sphinganine (its reduced product) using a reverse-phase HPLC system with fluorescence or mass spectrometry detection.

Protocol: Cell-Based Ceramide Synthesis Inhibition Assay

This protocol measures the ability of this compound to inhibit de novo ceramide synthesis within intact cells by tracking the incorporation of a radiolabeled precursor.[13]

1. Cell Culture and Treatment: a. Plate cells (e.g., MCF-7) in a 12-well or 24-well plate and grow to ~80% confluency. b. Pre-treat cells with varying concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours.

2. Radiolabeling: a. To each well, add L-[¹⁴C]-serine to a final concentration of 0.5-1.0 µCi/mL. b. Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.

3. Lipid Extraction: a. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS. b. Lyse the cells and extract total lipids by adding a sequence of solvents directly to the well, typically methanol followed by chloroform, to achieve a final ratio of chloroform:methanol:water that facilitates phase separation. c. Scrape the wells, collect the solvent mixture, and vortex thoroughly. d. Centrifuge to separate the aqueous and organic phases. e. Carefully collect the lower organic phase containing the lipids.

4. Analysis: a. Dry the lipid extract under nitrogen. b. Resuspend the lipid film in a small volume of chloroform:methanol (2:1, v/v). c. Spot the samples onto a silica thin-layer chromatography (TLC) plate. d. Develop the TLC plate using a solvent system appropriate for separating ceramides (e.g., chloroform:methanol:acetic acid, 90:9:1, v/v/v). e. Visualize the separated lipids using autoradiography or a phosphorimager. f. Scrape the silica corresponding to the ceramide band and quantify the radioactivity using a liquid scintillation counter. g. Normalize the counts to the total protein content of a parallel well to determine the rate of ceramide synthesis and calculate the EC₅₀ of this compound.

References

- 1. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serine Palmitoyltransferase Gene Silencing Prevents Ceramide Accumulation and Insulin Resistance in Muscles in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipid Metabolism and the Ceramides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. What are SPT inhibitors and how do they work? [synapse.patsnap.com]

- 9. Serine palmitoyltransferase subunit 1 is present in the endoplasmic reticulum, nucleus and focal adhesions, and functions in cell morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. WO2008084300A1 - Inhibitors of serine palmitoyltransferase - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

Spt-IN-1: A Selective Inhibitor of Serine Palmitoyltransferase for Research in Sphingolipid Metabolism and Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spt-IN-1 is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. As a member of the tetrahydropyrazolopyridine class of compounds, this compound offers a valuable pharmacological tool for investigating the multifaceted roles of sphingolipids in cellular processes and their implications in various disease states, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and insights into its effects on cellular signaling.

Introduction to Serine Palmitoyltransferase and Sphingolipid Biosynthesis

Serine palmitoyltransferase (SPT) catalyzes the initial and committed step in the synthesis of sphingolipids, a diverse class of lipids with crucial functions in cell membrane structure, signal transduction, and regulation of cell fate. The canonical SPT holoenzyme is a complex of multiple subunits, with SPTLC1 and either SPTLC2 or SPTLC3 forming the catalytic core. This enzyme facilitates the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine, the precursor for all sphingolipids. Subsequent enzymatic reactions lead to the formation of ceramides, sphingomyelins, and complex glycosphingolipids, each with distinct biological activities.

Given the central role of SPT in sphingolipid metabolism, its dysregulation has been implicated in a range of pathologies, making it an attractive target for therapeutic intervention. The development of selective SPT inhibitors like this compound is crucial for both fundamental research and drug discovery efforts.

This compound: Mechanism of Action and Physicochemical Properties

This compound, also referred to as compound-1 in seminal literature from Takeda Pharmaceutical Company, is a synthetic, small-molecule inhibitor that targets the catalytic activity of SPT.

Chemical Structure:

-

IUPAC Name: 2-[4-(6-heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid

-

Molecular Formula: C₂₂H₂₄N₂O₃

-

Molecular Weight: 364.4 g/mol

This compound exhibits potent, dual inhibitory activity against the SPT2 and SPT3 isoforms of the enzyme. Its mechanism of action involves binding to the catalytic subunit of the SPT complex, thereby blocking the synthesis of 3-ketodihydrosphingosine and leading to a reduction in downstream sphingolipid levels.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data for this compound's inhibitory potency and its effects in cellular assays.

Table 1: In Vitro Enzymatic Inhibition of Human SPT

| Enzyme Isoform | IC₅₀ (nM) |

| hSPT1 | 5.19[1] |

| hSPT2 | 0.8 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | EC₅₀ / IC₅₀ (µM) | Effect |

| MCF-7 | C14-serine incorporation into ceramide | 0.98[1] | Inhibition of de novo ceramide synthesis |

| HCC4006 | Cell Growth Suppression | 0.059 | Inhibition of cell proliferation |

Table 3: In Vivo Effects of this compound (Data for a structurally related compound)

| Animal Model | Dosing | Plasma Lipid Changes |

| Sprague Dawley rats (cholesterol/cholic acid-fed) | 0-60 mg/kg, orally, twice daily for 7 days | Dose-dependent reduction in ceramides and triglycerides; increase in HDL[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Recombinant Human SPT2 Enzymatic Assay

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on recombinant human SPT2.

Materials:

-

Recombinant human SPT2 enzyme complex

-

L-serine

-

Palmitoyl-CoA

-

TR-FRET detection reagents

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Triton X-100)

-

This compound (dissolved in DMSO)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add this compound dilutions to the assay buffer.

-

Add the recombinant human SPT2 enzyme complex to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of L-serine and palmitoyl-CoA.

-

Incubate the reaction at 37°C for a specified duration (e.g., 60 minutes).

-

Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cellular Ceramide Synthesis Assay (C14-Serine Incorporation)

This protocol details the measurement of de novo ceramide synthesis in cells treated with this compound using radiolabeled serine.

Materials:

-

MCF-7 cells

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

[¹⁴C]-L-serine

-

Scintillation cocktail

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Add [¹⁴C]-L-serine to the culture medium and incubate for a labeling period (e.g., 4 hours).

-

Wash the cells with ice-cold PBS to remove unincorporated [¹⁴C]-L-serine.

-

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Separate the lipid extracts using TLC with a solvent system that resolves ceramides.

-

Visualize the ceramide bands (e.g., using iodine vapor or by running a ceramide standard in parallel).

-

Scrape the ceramide bands from the TLC plate into scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content of the cell lysate.

-

Determine the EC₅₀ of this compound for the inhibition of ceramide synthesis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the sphingolipid biosynthesis pathway and a typical experimental workflow for evaluating SPT inhibitors.

References

An In-depth Technical Guide to Spt-IN-1: A Potent Inhibitor of Sphingolipid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Spt-IN-1, a potent and orally active inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This compound, also identified as SPT Imidazopyridine 1, has emerged as a critical research tool for investigating the multifaceted roles of sphingolipids in cellular processes and as a potential therapeutic agent for metabolic diseases such as type 2 diabetes and dyslipidemia. This document details the mechanism of action of this compound, presents its key quantitative data, outlines experimental protocols for its characterization, and visualizes its interaction with the sphingolipid biosynthesis pathway and its impact on downstream signaling.

Introduction to Sphingolipid Biosynthesis and the Role of Serine Palmitoyltransferase (SPT)

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. The de novo synthesis of all sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This initial step is the primary regulatory point for the entire pathway. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making SPT a significant target for therapeutic intervention.

This compound: A Potent and Specific SPT Inhibitor

This compound is a small molecule inhibitor belonging to the imidazopyridine class of compounds. It has been identified as a highly potent inhibitor of human serine palmitoyltransferase 1 (hSPT1). Its chemical formula is C22H24N2O3 and it has a molecular weight of 364.44 g/mol .

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the SPT enzyme, thereby blocking the first committed step in sphingolipid biosynthesis. This leads to a reduction in the cellular pool of sphingoid bases and, consequently, a decrease in the levels of downstream complex sphingolipids, most notably ceramides. The reduction of plasma ceramides has been demonstrated in preclinical models, highlighting the in vivo efficacy of this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (hSPT1) | 5.19 nM | In vitro enzyme assay | [][2] |

| EC50 | 0.98 µM | Inhibition of 14C-serine incorporation into ceramide in MCF-7 cells | [] |

| In Vivo Efficacy (Sprague Dawley Rats) | Effect | Dosage | Reference |

| Plasma Ceramides | Dose-dependent reduction | 0-60 mg/kg, orally, twice daily for 7 days | [] |

| Plasma Triglycerides | Reduction | 0-60 mg/kg, orally, twice daily for 7 days | [] |

| Plasma HDL | Increase | 0-60 mg/kg, orally, twice daily for 7 days | [] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against SPT.

Materials:

-

HEK293 cells for microsome preparation

-

Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA

-

Substrates: L-serine, Palmitoyl-CoA

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

-

Radiolabeled Substrate: [3H]-L-serine

-

This compound stock solution (in DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Microsome Preparation: Prepare microsomes from HEK293 cells overexpressing the SPT complex.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, PLP, and varying concentrations of this compound (or DMSO for control).

-

Pre-incubation: Pre-incubate the reaction mixture with the microsomes for 15 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding L-serine, palmitoyl-CoA, and [3H]-L-serine.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by adding a solution of chloroform/methanol (1:2, v/v).

-

Lipid Extraction: Perform a Bligh-Dyer extraction to separate the lipid phase.

-

Quantification: Quantify the amount of radiolabeled sphingolipid product in the lipid phase using a scintillation counter.

-

Data Analysis: Plot the percentage of SPT inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Inhibition of Ceramide Synthesis

This protocol outlines a method to measure the half-maximal effective concentration (EC50) of this compound in inhibiting de novo ceramide synthesis in a cellular context.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

Radiolabeled Precursor: [14C]-L-serine

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Culture: Plate MCF-7 cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (or DMSO for control) for a predetermined time (e.g., 24 hours).

-

Labeling: Add [14C]-L-serine to the cell culture medium and incubate for a defined period (e.g., 4-6 hours) to allow for its incorporation into newly synthesized sphingolipids.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse the cells, and extract the total lipids.

-

Lipid Separation: Separate the different lipid species by spotting the lipid extracts on a TLC plate and developing it with an appropriate solvent system.

-

Visualization and Quantification: Visualize the radiolabeled ceramide bands using a phosphorimager or autoradiography. Quantify the intensity of the ceramide bands.

-

Data Analysis: Plot the percentage of inhibition of ceramide synthesis against the logarithm of this compound concentration and determine the EC50 value.

Signaling Pathways and Visualizations

The inhibition of SPT by this compound has significant downstream effects on cellular signaling pathways, primarily due to the reduction in ceramide levels.

The Sphingolipid Biosynthesis Pathway

The following diagram illustrates the de novo sphingolipid biosynthesis pathway and highlights the point of inhibition by this compound.

This compound and the Ceramide-Mediated Apoptosis Pathway

Ceramide is a well-known pro-apoptotic lipid. By reducing ceramide levels, this compound can modulate apoptosis signaling. The following diagram illustrates a simplified model of how this compound can influence apoptosis.

Experimental Workflow for Assessing this compound's In Vivo Effects

This diagram outlines a typical experimental workflow for evaluating the effects of this compound in a preclinical animal model.

Conclusion

This compound is a valuable pharmacological tool for the study of sphingolipid metabolism and signaling. Its high potency and oral bioavailability make it a promising lead compound for the development of therapeutics targeting diseases associated with dysregulated sphingolipid synthesis. This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches for its characterization, serving as a resource for researchers in both academic and industrial settings. Further investigation into the broader effects of this compound on various signaling pathways will continue to elucidate the complex roles of sphingolipids in health and disease.

References

Technical Guide: Target Validation of Serine Palmitoyltransferase (SPT) in Cancer Cell Lines Using SPT Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, a critical metabolic process often dysregulated in cancer.[1][2][3] Sphingolipids and their metabolites are key signaling molecules that regulate fundamental cellular processes, including proliferation, apoptosis, and cell survival.[2][4][5] The upregulation of SPT in various cancers presents a therapeutic vulnerability.[4] This guide provides an in-depth overview of the core methodologies for validating SPT as a therapeutic target in cancer cell lines using a representative SPT inhibitor, herein referred to as Spt-IN-1. We detail experimental protocols for confirming target engagement, analyzing downstream pathway modulation, and assessing functional cellular outcomes.

Introduction to Serine Palmitoyltransferase (SPT) as a Cancer Target

SPT catalyzes the initial condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (3KDS), the first committed step in sphingolipid synthesis.[2][4] While cancer cells can salvage sphingolipids from their environment, making the pathway itself seemingly dispensable, the activity of an upregulated SPT creates a unique dependency.[4] The product of SPT, 3KDS, is toxic and must be detoxified by the downstream enzyme 3-ketodihydrosphingosine reductase (KDSR).[4] In many cancers, elevated SPT expression creates a high flux through this pathway, making cells critically dependent on KDSR for survival.[4]

Inhibition of SPT directly addresses this metabolic reprogramming by blocking the production of downstream sphingolipids, which can disrupt signaling pathways essential for cancer cell proliferation and survival.[1][6] Studies have demonstrated that SPT inhibition can suppress the growth of melanoma, lung cancer, and leukemia cell lines, validating it as a promising target for anticancer therapy.[1][7][8]

Signaling Pathway and Mechanism of Action

This compound is a small molecule inhibitor designed to block the catalytic activity of the SPT enzyme complex. By preventing the synthesis of 3KDS, it reduces the cellular pool of essential downstream sphingolipids like ceramide and sphingomyelin.[6] This disruption can induce necrosis-dependent cell death or promote multinuclear formation, ultimately leading to an anti-proliferative effect.[3][6]

Target Validation Methodologies

Target validation for this compound involves a multi-step process to confirm direct binding to SPT, measure the impact on its downstream pathway, and quantify the resulting anti-cancer effects.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment.[9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10][11]

Experimental Protocol: CETSA

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCC4006 lung adenocarcinoma) and grow to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 1 hour at 37°C.[12]

-

Heat Challenge: After treatment, heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a cooling step to room temperature.[11][12]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[11]

-

Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble SPT at each temperature point using Western Blotting. A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.[9][11]

Pathway Modulation: Western Blotting

To confirm that this compound modulates the SPT pathway, the levels of key downstream proteins or markers can be measured. For instance, inhibition of SPT has been shown to induce the expression of COX-2, leading to necrosis.[1][3]

Experimental Protocol: Western Blotting

-

Sample Preparation: Treat cancer cells with this compound (e.g., at its IC50 concentration) for a specified time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., COX-2, SPTLC1, or a loading control like β-actin) overnight at 4°C.[14] Wash the membrane three times with TBST.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]

Functional Outcome: Cell Viability and Proliferation Assays

The ultimate goal of this compound is to inhibit cancer cell growth. Cell viability assays are crucial for quantifying this effect and determining key parameters like the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Cell Viability (e.g., CellTiter-Glo® Assay)

-

Cell Seeding: Seed cancer cells (e.g., HCC4006, PL-21, DU-145) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 to 120 hours.[1][7]

-

Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the results to vehicle-treated control cells (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.[16]

Quantitative Data Summary

The efficacy of SPT inhibitors varies across different cancer cell lines. The IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. Below is a summary of representative IC50 values for SPT inhibitors against various cancer cell lines from published studies.

| Compound | Cancer Cell Line | Type | IC50 (µM) | Reference |

| Compound 1 | HCC4006 | Lung Adenocarcinoma | 0.046 (pIC50 = 7.34) | [7] |

| PD11 | DU-145 | Prostate | 1-3 | [17] |

| PD13 | MDA-MB-231 | Breast | 1-3 | [17] |

| PD14 | HT-29 | Colon | 1-3 | [17] |

| Compound 22c | A549 | Lung | 4.6 ± 0.2 | [18] |

| Compound 2 | HCT116 | Colorectal | 0.34 | [19] |

| Compound 11 | T47D | Breast | 2.20 ± 1.5 | [20] |

| Compound 11 | MCF-7 | Breast | 3.03 ± 1.5 | [20] |

Conclusion

The validation of Serine Palmitoyltransferase as a therapeutic target in cancer relies on a systematic approach. This guide outlines the essential experimental framework, beginning with the confirmation of direct target engagement using CETSA. Subsequently, modulation of downstream cellular pathways is verified, typically by Western Blot. Finally, the functional consequence of target inhibition is quantified through cell viability assays to determine the inhibitor's potency (IC50) in relevant cancer cell lines. The collective data from these assays provide robust evidence for the therapeutic potential of SPT inhibitors like this compound and support their advancement in the drug development pipeline.

References

- 1. Using a biologically annotated library to analyze the anticancer mechanism of serine palmitoyl transferase (SPT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SPT inhibitors and how do they work? [synapse.patsnap.com]

- 3. Using a biologically annotated library to analyze the anticancer mechanism of serine palmitoyl transferase (SPT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pelagobio.com [pelagobio.com]

- 10. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Spt-IN-1: A Technical Guide for Investigating Sphingolipid Metabolism in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Spt-IN-1, a potent inhibitor of serine palmitoyltransferase (SPT), and its application in the study of sphingolipid metabolism, particularly in the context of neurodegenerative diseases. This document outlines the mechanism of action of this compound, presents key quantitative data, details relevant experimental protocols, and illustrates the signaling pathways involved.

Introduction: The Critical Role of Sphingolipid Metabolism in Neurodegeneration

Sphingolipids are a class of lipids that are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in various cellular processes, including proliferation, differentiation, and apoptosis.[1] The brain is particularly rich in lipids, with sphingolipids playing a crucial role in the proper functioning of neurons and glial cells.[2][3]

A growing body of evidence links dysregulated sphingolipid metabolism to the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[1][4][5][6][7] For instance, abnormal levels of ceramides and other sphingolipids have been observed in the brains of AD patients.[8][9][10][11][12] Similarly, alterations in sphingolipid metabolism are implicated in PD and ALS.[1][13][14][15][16][17][18][19] These findings suggest that targeting sphingolipid pathways may offer novel therapeutic strategies for these devastating disorders.

This compound: A Potent Inhibitor of De Novo Sphingolipid Synthesis

The de novo synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the rate-limiting step of this pathway.[20][21] SPT inhibitors are therefore valuable tools for studying the roles of sphingolipids in health and disease.[22][23][24]

This compound is a potent and orally active inhibitor of human serine palmitoyltransferase (hSPT).[25] By blocking SPT, this compound effectively reduces the production of downstream sphingolipids, such as ceramides and sphingomyelins.[20] This makes this compound a powerful chemical probe for investigating the consequences of inhibiting de novo sphingolipid biosynthesis in various experimental models.

Quantitative Data for this compound

The efficacy of this compound has been characterized both in vitro and in vivo. The following tables summarize key quantitative data for this inhibitor.

Table 1: In Vitro Potency of this compound

| Target | Assay Condition | IC50 | Reference |

| Human SPT1 (hSPT1) | Microsomes from HEK293 cells, 1-hour incubation, LC/MS analysis | 5.19 nM | [25] |

Table 2: Cellular Efficacy of this compound

| Cell Line | Assay | EC50 | Reference |

| MCF-7 | Inhibition of C14-serine incorporation into ceramide | 0.98 µM | [25] |

Table 3: In Vivo Effects of this compound in Sprague Dawley Rats

| Administration | Duration | Effect | Reference |

| 0-60 mg/kg, orally, twice daily | 7 days | Dose-dependent reduction of plasma ceramides, reduction of triglycerides, and increase in HDL | [25] |

Signaling Pathways and Their Regulation

The de novo sphingolipid biosynthesis pathway is a complex and tightly regulated process. This compound targets the initial, rate-limiting step of this pathway.

References

- 1. Involvement of Lipids in the Pathogenesis of Amyotrophic Lateral Sclerosis [mdpi.com]

- 2. Brain lipidomics as a rising field in neurodegenerative contexts: Perspectives with Machine Learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipidomics in Neurodegenerative Disease Research - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Sphingolipids metabolism alteration in the central nervous system: Amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Deregulation of sphingolipid metabolism in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. dovepress.com [dovepress.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Alzheimer’s disease manifests abnormal sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. research.monash.edu [research.monash.edu]

- 16. Frontiers | Sphingolipid Metabolism Is Dysregulated at Transcriptomic and Metabolic Levels in the Spinal Cord of an Animal Model of Amyotrophic Lateral Sclerosis [frontiersin.org]

- 17. ovid.com [ovid.com]

- 18. Clinical Sphingolipids Pathway in Parkinson’s Disease: From GCase to Integrated-Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Serine palmitoyltransferase subunit 1 is present in the endoplasmic reticulum, nucleus and focal adhesions, and functions in cell morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What are SPTLC1 inhibitors and how do they work? [synapse.patsnap.com]

- 23. scbt.com [scbt.com]

- 24. What are SPT inhibitors and how do they work? [synapse.patsnap.com]

- 25. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Discovery and Synthesis of Novel Serine Palmitoyltransferase (SPT) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the initial condensation of L-serine and palmitoyl-CoA.[1] Sphingolipids are critical components of cell membranes and act as signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases such as cancer, neurodegenerative disorders, and metabolic conditions.[1] Consequently, SPT has emerged as a promising therapeutic target. This guide provides an in-depth overview of the discovery, synthesis, and characterization of novel synthetic SPT inhibitors, using a representative tetrahydropyrazolopyridine-based inhibitor as a primary example, herein referred to as "Spt-IN-1" for illustrative purposes.

Introduction to Serine Palmitoyltransferase (SPT)

The mammalian SPT enzyme is a heterodimeric complex primarily composed of two subunits, SPTLC1 and SPTLC2 (or SPTLC3), located in the endoplasmic reticulum.[2] It catalyzes the first committed step in sphingolipid synthesis, the production of 3-ketodihydrosphingosine.[1] Inhibition of SPT leads to a reduction in downstream sphingolipid metabolites, including ceramides and sphingomyelins, thereby altering cellular signaling and potentially providing therapeutic benefits.[1][3] The development of potent and specific SPT inhibitors is an active area of research, moving beyond natural products like myriocin, which has limitations such as potential toxicity.[4]

Discovery of Novel SPT Inhibitors

The discovery of novel SPT inhibitors often follows a structured workflow, beginning with the identification of initial hits and progressing through optimization to identify lead candidates.

High-Throughput Screening (HTS)

High-throughput screening of large compound libraries is a common starting point for identifying novel SPT inhibitors.[5] These screens typically utilize an in vitro enzymatic assay to measure the inhibition of SPT activity.

Lead Optimization

Following the identification of initial hits from HTS, a process of medicinal chemistry is employed to improve the potency, selectivity, and pharmacokinetic properties of the compounds.[5] This involves the synthesis and evaluation of numerous analogs to establish a structure-activity relationship (SAR). For instance, the synthesis of a focused library of tetrahydropyrazolopyridine analogs with substitutions at the tetrahydropyridyl nitrogen has been shown to improve inhibitor potency.[6]

Figure 1: Workflow for the discovery of novel SPT inhibitors.

Synthesis of a Representative SPT Inhibitor (this compound)

Novel SPT inhibitors, such as those based on a tetrahydropyrazolopyridine scaffold, can be synthesized through multi-step organic synthesis. A completely regioselective route to tetrahydropyrazolopyridines has been developed based on the condensation of a 1,3-diketone with a substituted hydrazine.[6]

Figure 2: Synthetic scheme for a tetrahydropyrazolopyridine SPT inhibitor.

Characterization and Data

Novel SPT inhibitors are characterized through a series of in vitro and cell-based assays to determine their potency and mechanism of action.

In Vitro Enzyme Inhibition

The inhibitory activity of novel compounds against SPT is determined using an enzymatic assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

| Compound | SPT IC50 (nM) | Reference |

| This compound (Exemplar) | 10 - 50 | [5][7] |

| Myriocin (Reference) | ~0.16 | [8] |

Cellular Activity

The ability of SPT inhibitors to reduce the levels of downstream sphingolipids, such as ceramides, is assessed in cellular assays.

| Compound | Cell Line | Ceramide Reduction IC50 (nM) | Reference |

| This compound (Exemplar) | HCC4006 | 50 - 100 | [5] |

| Compound-2 | PL-21 | ~30 | [3] |

Experimental Protocols

SPT Enzyme Activity Assay (Radiolabeled)

This protocol is adapted from established methods for measuring SPT activity in cell lysates.[9][10]

1. Preparation of Cell Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in a swelling buffer (e.g., 10 mM Tris pH 7.5, 15 mM KCl, 1 mM MgCl2) and incubate on ice.[9]

-

Homogenize the cells and centrifuge to obtain a total cell lysate. Determine protein concentration using a standard method (e.g., BCA assay).

2. Enzyme Reaction:

-

In a reaction tube, combine the cell lysate (e.g., 100-200 µg of total protein) with a pre-incubation buffer containing 50 mM HEPES pH 8.0, 25 mM DTT, 2 mM EDTA, and 20 µM pyridoxal 5'-phosphate (PLP).[9]

-

Add the test inhibitor (e.g., this compound) at various concentrations. Include a negative control (vehicle) and a positive control (e.g., myriocin).

-

Initiate the reaction by adding a labeling mix containing L-serine, palmitoyl-CoA, and a radiolabeled tracer such as [³H]-serine or [¹⁴C]L-serine.[9][10]

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[9]

3. Lipid Extraction and Quantification:

-

Stop the reaction by adding an alkaline methanol solution.[9]

-

Extract the total sphingolipids.

-

Separate the radiolabeled product (3-ketodihydrosphingosine) using thin-layer chromatography (TLC).[11]

-

Quantify the radioactivity of the product spot to determine SPT activity.

Cellular Ceramide Reduction Assay

This protocol measures the ability of an SPT inhibitor to decrease intracellular ceramide levels.

1. Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HCC4006 human lung adenocarcinoma cells) and allow them to adhere overnight.[5]

-

Treat the cells with various concentrations of the SPT inhibitor (e.g., this compound) for a specified duration (e.g., 24-48 hours).

2. Lipid Extraction:

-

Harvest the cells and extract total lipids using a standard method, such as a modified Bligh-Dyer extraction.

3. Ceramide Quantification:

-

Quantify the levels of different ceramide species using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Normalize the ceramide levels to the total protein or lipid phosphate content.

4. Data Analysis:

-

Plot the percentage of ceramide reduction against the inhibitor concentration and determine the IC50 value.

Signaling Pathway and Mechanism of Action

SPT inhibitors exert their effects by blocking the de novo sphingolipid biosynthesis pathway at its initial step. This leads to a reduction in all downstream sphingolipids.

Figure 3: Mechanism of action of this compound on the SPT signaling pathway.

Conclusion

The development of novel, synthetic SPT inhibitors like the tetrahydropyrazolopyridine derivatives represents a significant advancement in the field of sphingolipid-targeted therapeutics. These compounds demonstrate potent enzymatic and cellular activity, offering promising avenues for the treatment of various diseases, particularly cancer.[5] The detailed protocols and methodologies outlined in this guide provide a framework for the continued discovery and characterization of the next generation of SPT inhibitors.

References

- 1. What are SPT inhibitors and how do they work? [synapse.patsnap.com]

- 2. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity [bio-protocol.org]

- 3. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazopyridine and Pyrazolopiperidine Derivatives as Novel Inhibitors of Serine Palmitoyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Measuring Serine Palmitoyltransferase (SPT) Activity Using Spt-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a diverse class of lipids with crucial roles in cell structure and signaling.[1] SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1] Dysregulation of SPT activity is implicated in various diseases, making it a compelling target for therapeutic intervention. Spt-IN-1 is a potent inhibitor of SPT and serves as a valuable tool for studying the physiological and pathological roles of sphingolipid metabolism. These application notes provide a detailed protocol for an in vitro assay to measure SPT activity and the inhibitory effects of this compound.

Data Presentation: this compound Inhibitory Activity

The inhibitory potency of this compound against Serine Palmitoyltransferase has been determined in both enzymatic and cell-based assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target/System | Description |

| IC50 | 5.19 nM | Human SPT1 (hSPT1) | The half maximal inhibitory concentration of this compound in a cell-free enzymatic assay using human Serine Palmitoyltransferase 1.[2] |

| EC50 | 0.98 µM | MCF-7 cells | The half maximal effective concentration of this compound in inhibiting the incorporation of C14-serine into ceramide in a cellular context.[2] |

Signaling Pathway

The activity of Serine Palmitoyltransferase is tightly regulated within the cell to maintain sphingolipid homeostasis. Key regulators include the ORMDL proteins (ORMDL1-3), which act as negative regulators, and the small subunits of SPT (ssSPTs), which can enhance activity and modulate substrate specificity.[3] Ceramide, a downstream product of the pathway, exerts feedback inhibition on the SPT complex.[4] Upstream signaling, such as endoplasmic reticulum (ER) stress, can upregulate SPT expression through transcription factors like sXBP1.[5]

Experimental Protocols

This section details a fluorescence-based in vitro assay for measuring SPT activity and its inhibition by this compound. This method monitors the production of Coenzyme A (CoASH), a product of the SPT-catalyzed reaction.

Materials and Reagents

-

Enzyme Source: Purified human SPT complex or cell lysates/microsomes expressing SPT.

-

Substrates: L-serine and Palmitoyl-CoA.

-

Inhibitor: this compound.

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.005% GDN (glyco-diosgenin).

-

Detection Reagent: A fluorescent dye that reacts with the sulfhydryl group of CoASH (e.g., Measure-iT™ Thiol Assay Kit).

-

Instrumentation: Fluorescence microplate reader.

-

Other: 96-well plates, standard laboratory equipment.

Experimental Workflow Diagram

Detailed Protocol

-

Preparation of Reagents:

-

Prepare the assay buffer and equilibrate to room temperature.

-

Prepare stock solutions of L-serine, Palmitoyl-CoA, and this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to generate a dose-response curve.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer.

-

This compound at various concentrations (or vehicle control, e.g., DMSO).

-

SPT enzyme solution (e.g., 1 µL of 0.7 mg/mL purified enzyme).[3]

-

-

Mix gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrates, L-serine and Palmitoyl-CoA.[3] Final concentrations should be optimized, but a starting point could be in the millimolar range for L-serine and micromolar for Palmitoyl-CoA.

-

Incubate the reaction mixture at room temperature for a set period (e.g., 40 minutes), ensuring the reaction is in the linear range.[3]

-

-

Detection of SPT Activity:

-

Stop the reaction (if necessary, depending on the detection kit instructions).

-

Add the fluorescent thiol detection reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow the dye to react with the generated CoASH.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This document provides a comprehensive guide for utilizing this compound as an inhibitor in an in vitro Serine Palmitoyltransferase activity assay. The provided protocols and data are intended to assist researchers in the fields of cell biology, pharmacology, and drug discovery in their investigation of sphingolipid metabolism and its role in health and disease. Careful optimization of assay conditions is recommended for specific experimental setups.

References

- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Upregulation of the serine palmitoyltransferase subunit SPTLC2 by endoplasmic reticulum stress inhibits the hepatic insulin response - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of a Serine Palmitoyltransferase Inhibitor in a Mouse Model of Alzheimer's Disease

Topic: Application of a Serine Palmitoyltransferase (SPT) Inhibitor in a Mouse Model of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, there are no publicly available research articles detailing the use of the specific compound Spt-IN-1 in a mouse model of Alzheimer's disease. This compound is a potent, orally active inhibitor of serine palmitoyltransferase (SPT). The following application notes and protocols are based on a comprehensive review of the published literature for a functionally similar and well-documented SPT inhibitor, L-cycloserine (LCS) , which has been successfully used in the TgCRND8 mouse model of Alzheimer's disease. These protocols provide a robust experimental framework that can be adapted for the evaluation of this compound or other novel SPT inhibitors.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in the brain. Emerging evidence implicates dysregulated sphingolipid metabolism, particularly elevated ceramide levels, in the pathogenesis of sporadic AD. Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo synthesis of ceramides. Inhibition of SPT presents a promising therapeutic strategy to lower ceramide levels, thereby potentially mitigating Aβ and tau pathologies.

These notes provide detailed protocols for the administration of an SPT inhibitor to an Alzheimer's disease mouse model and for the subsequent evaluation of its therapeutic efficacy through behavioral and biochemical assays.

Mechanism of Action: SPT Inhibition in Alzheimer's Disease

SPT catalyzes the condensation of L-serine and palmitoyl-CoA, the first committed step in sphingolipid biosynthesis. In the context of Alzheimer's disease, elevated SPT activity leads to increased production of ceramides. Ceramides have been shown to stabilize β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), thereby promoting the generation of Aβ peptides. By inhibiting SPT, compounds like L-cycloserine reduce the cellular pool of ceramides, which is hypothesized to destabilize BACE1 and shift APP processing towards the non-amyloidogenic pathway, ultimately decreasing Aβ production. Furthermore, SPT inhibition has been shown to reduce the hyperphosphorylation of tau protein, another key pathological hallmark of AD.[1][2][3]

Experimental Design and Workflow

A typical preclinical study to evaluate an SPT inhibitor in an AD mouse model involves several key stages: selection of the animal model, drug administration, behavioral testing to assess cognitive function, and post-mortem biochemical and histological analysis of brain tissue.

Materials and Protocols

Animal Model

-

Genetic Background: C57Bl/6 x C3H/HeJ F1 background is common.[6]

-

Characteristics: These mice express a human amyloid precursor protein (APP) with two familial AD mutations (Swedish KM670/671NL and Indiana V717F). They develop Aβ plaques as early as 3 months of age, accompanied by cognitive deficits.[4][5][7]

-

Animal Husbandry: Standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water).

SPT Inhibitor Administration (L-Cycloserine Protocol)

-

Compound: L-cycloserine (LCS)

-

Vehicle: Saline (0.9% NaCl)

-

Dosage: A graded dose regimen has been used effectively in mice.[8][9] Based on published studies, a starting point could be in the range of 30-100 mg/kg.

-

Route of Administration: Subcutaneous (SC) injection.[1][10]

-

Frequency: Daily injections.

-

Duration: 2 months (e.g., from 2 months to 4 months of age).[1]

Protocol:

-

Prepare a sterile solution of LCS in saline at the desired concentration.

-

Gently restrain the mouse.

-

Pinch and lift the skin between the shoulder blades to form a "tent".

-

Insert a 27-30 gauge needle, bevel up, at the base of the tent, parallel to the animal's body.

-

Aspirate briefly to ensure no blood is drawn (indicating entry into a blood vessel).

-

Inject the required volume slowly.

-

Withdraw the needle and return the mouse to its cage.

-

Administer vehicle solution to the control group using the same procedure.

Note for this compound: this compound is described as orally active. Therefore, oral gavage would be an appropriate administration route to investigate. The dosage would need to be determined through dose-response studies, starting with ranges used in other in vivo models if available.

Behavioral Testing

This test assesses short-term spatial working memory based on the innate tendency of mice to explore novel environments.[11][12][13]

Protocol:

-

Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.

-

Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 12 cm high) at a 120° angle.

-

Procedure:

-

Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries using a video tracking system (e.g., Ethovision) or by a blinded observer. An arm entry is counted when all four paws are within the arm.

-

-

Data Analysis:

-

Total Arm Entries: The total number of arms entered during the session.

-

Alternation: A sequence of three consecutive entries into different arms (e.g., ABC, BCA, CAB).

-

Percent Alternation: [Number of Alternations / (Total Arm Entries - 2)] x 100. A higher percentage indicates better spatial working memory.

-

The MWM is a widely used test for hippocampal-dependent spatial learning and memory.[14][15][16][17]

Protocol:

-

Apparatus: A circular pool (e.g., 120-150 cm diameter) filled with water made opaque with non-toxic white paint or milk powder. The water temperature should be maintained at 21-22°C. A small escape platform (e.g., 10 cm diameter) is submerged 1 cm below the water surface in a fixed location in one of the four quadrants. Various high-contrast spatial cues are placed around the room.

-

Acquisition Phase (4-5 days):

-

Perform 4 trials per day for each mouse.

-

For each trial, gently place the mouse into the water facing the pool wall at one of four semi-randomly chosen start positions.

-

Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

-

If the mouse finds the platform, allow it to stay there for 15-20 seconds.

-

If it fails to find the platform within 60 seconds, gently guide it to the platform and let it stay for 15-20 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the escape platform from the pool.

-

Place the mouse in the pool from a novel start position (opposite the target quadrant).

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

Biochemical Analysis

-

Following euthanasia, rapidly dissect the brain on ice. The cortex and hippocampus are typically used for AD-related analysis.

-

Weigh the tissue.

-

Homogenize the tissue in an appropriate buffer containing protease and phosphatase inhibitors. For Aβ extraction, specific protocols are required (see below).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different ceramide species.[18][19][20][21][22]

Protocol Outline:

-

Lipid Extraction: Homogenize brain tissue (~20 mg) in an ice-cold chloroform:methanol mixture.

-

Phase Separation: Add water and centrifuge to separate the organic and aqueous phases. The lower organic phase contains the lipids.

-

Drying and Reconstitution: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Use a C8 or C18 reverse-phase column to separate different ceramide species based on their acyl chain length. Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection and quantification against a standard curve using a non-endogenous internal standard (e.g., C17:0 ceramide).[18]

A sandwich enzyme-linked immunosorbent assay (ELISA) is commonly used to measure Aβ levels.[23][24][25][26]

Protocol Outline:

-

Brain Extraction: To measure insoluble, plaque-associated Aβ, a strong denaturant is required. Homogenize brain tissue in 5 M guanidine-HCl/50 mM Tris, pH 8.0.[26] For soluble Aβ, a diethylamine (DEA) solution can be used.[27]

-

Sample Preparation: Centrifuge the homogenate at high speed (e.g., 16,000 x g for 20 minutes at 4°C). Collect the supernatant. The guanidine-HCl concentration must be diluted to <0.1 M before applying to the ELISA plate to avoid interference.[25]

-

ELISA Procedure:

-

Use a commercial Aβ42-specific ELISA kit (e.g., from Invitrogen, Thermo Fisher Scientific).

-

Coat the plate with a capture antibody specific for the C-terminus of Aβ42.

-

Add standards and prepared brain extracts to the wells.

-

Add a detection antibody that recognizes the N-terminus of Aβ, which is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Add the substrate (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction.

-

Calculate Aβ42 concentration based on the standard curve and normalize to the initial brain tissue weight.

-

Western blotting is used to quantify the levels of hyperphosphorylated tau. Antibodies like CP13 (pSer202) and PHF-1 (pSer396/pSer404) are commonly used.[28][29][30][31][32]

Protocol Outline:

-

Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against a specific p-Tau epitope (e.g., CP13, PHF-1) and a total tau antibody overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager.

-

Densitometry: Quantify the band intensities using software like ImageJ. Normalize the p-Tau signal to the total tau signal or the loading control.

Quantitative Data Presentation

Data from these experiments should be summarized in clear, structured tables for easy comparison between treatment and control groups.

Table 1: Hypothetical Behavioral Data Summary

| Group | N | Y-Maze % Alternation (Mean ± SEM) | MWM Escape Latency Day 4 (s) (Mean ± SEM) | MWM Time in Target Quadrant (s) (Mean ± SEM) |

| TgCRND8 + Vehicle | 12 | 55.2 ± 3.1 | 45.8 ± 4.5 | 18.5 ± 2.0 |

| TgCRND8 + this compound | 12 | 68.5 ± 2.8 | 28.3 ± 3.9 | 29.1 ± 2.5 |

| Wild-Type + Vehicle | 12 | 75.1 ± 2.5 | 19.5 ± 2.1 | 35.4 ± 2.2 |

| p < 0.05, **p < 0.01 vs. TgCRND8 + Vehicle |

Table 2: Hypothetical Biochemical Data Summary (Cortical Tissue)

| Group | N | Ceramide C16:0 (pmol/mg) (Mean ± SEM) | Aβ42 (pg/mg tissue) (Mean ± SEM) | p-Tau (PHF-1)/Total Tau Ratio (Mean ± SEM) |

| TgCRND8 + Vehicle | 10 | 150.4 ± 12.5 | 2540 ± 210 | 1.8 ± 0.2 |

| TgCRND8 + this compound | 10 | 95.7 ± 9.8 | 1480 ± 185 | 1.1 ± 0.15 |

| Wild-Type + Vehicle | 10 | 80.2 ± 7.5 | < 100 | 0.5 ± 0.1 |

| p < 0.05, **p < 0.01 vs. TgCRND8 + Vehicle |

Logical Relationships and Considerations

The successful application of this protocol relies on the logical connection between the inhibitor's mechanism and the expected outcomes.

Key Considerations:

-

Toxicity: Monitor animal health, body weight, and general behavior throughout the study to assess any potential toxic effects of the SPT inhibitor.

-

Pharmacokinetics: If possible, conduct pharmacokinetic studies to determine the brain penetration and half-life of this compound in mice to optimize the dosing regimen.

-

Blinding: All behavioral testing and subsequent data analysis should be performed by an experimenter blinded to the treatment groups to avoid bias.

-

Controls: The inclusion of both wild-type and vehicle-treated transgenic animals is crucial for proper interpretation of the results.

References

- 1. Inhibition of serine palmitoyltransferase reduces Aβ and tau hyperphosphorylation in a murine model: a safe therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular APP Domain Regulates Serine-Palmitoyl-CoA Transferase Expression and Is Affected in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. A TgCRND8 Mouse Model of Alzheimer's Disease Exhibits Sexual Dimorphisms in Behavioral Indices of Cognitive Reserve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Substrate reduction intervention by L-cycloserine in twitcher mice (globoid cell leukodystrophy) on a B6;CAST/Ei background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-cycloserine: behavioural and biochemical effects after single and repeated administration to mice, rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The long-term administration of L-cycloserine to mice: specific reduction of cerebroside level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cyagen.com [cyagen.com]

- 12. protocols.io [protocols.io]

- 13. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [bio-protocol.org]

- 14. youtube.com [youtube.com]

- 15. Search Strategies Used by APP Transgenic Mice During Navigation in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mmpc.org [mmpc.org]

- 18. Nano-LC-MS/MS for the quantitation of ceramides in mice cerebrospinal fluid using minimal sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Two-dimensional LC-MS/MS to enhance ceramide and phosphatidylcholine species profiling in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 24. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. assets.fishersci.com [assets.fishersci.com]

- 27. docs.abcam.com [docs.abcam.com]

- 28. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 29. pubcompare.ai [pubcompare.ai]

- 30. researchgate.net [researchgate.net]

- 31. Tau Phosphorylation and Aggregation in the Developing Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 32. citeab.com [citeab.com]

Application Notes and Protocols for Spt-IN-1 in Cancer Cell Treatment

Introduction

Serine Palmitoyltransferase (SPT) is the enzyme that catalyzes the first and rate-limiting step in the de novo sphingolipid biosynthesis pathway.[1] This pathway is crucial for the production of various sphingolipids that play essential roles in cellular processes, including signaling, apoptosis, and maintaining membrane structure.[2] In several types of cancer, the expression and activity of SPT are upregulated.[3] This makes SPT a compelling target for therapeutic intervention. Spt-IN-1 is a representative potent and specific inhibitor of SPT, designed for researchers, scientists, and drug development professionals to investigate the effects of disrupting sphingolipid metabolism in cancer cells.

Mechanism of Action

This compound functions by specifically binding to the SPT enzyme, blocking its catalytic activity.[2] This action prevents the condensation of serine and palmitoyl-CoA, the initial step in sphingolipid synthesis, leading to a reduction in downstream metabolites such as 3-ketodihydrosphingosine (3KDS), ceramides, and sphingomyelins.[1][2] The disruption of this pathway can alter cellular lipid composition and affect various signaling cascades, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2]

Caption: this compound inhibits the SPT enzyme, blocking the initial step of sphingolipid synthesis.

Quantitative Data Summary

The anti-proliferative effects of SPT inhibitors have been quantified in various cancer cell lines. The following table summarizes the inhibitory concentrations for representative SPT inhibitors in the HCC4006 lung cancer cell line.

| Compound | Target | Assay | Cell Line | IC50 | Reference |

| Myriocin | SPT | Cell Viability | HCC4006 | Not specified, effective at micromolar concentrations | [4] |

| Compound 1 | SPT2 | Cell Growth | HCC4006 | 59 nM | [4] |

| Compound 2 | SPT | Anti-proliferative | PL-21 | Not specified, potent antitumor activity observed | [1] |

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol provides a general guideline for the culture and treatment of adherent cancer cells. Specific cell lines may require optimized conditions.

Materials:

-

Cancer cell line of interest (e.g., HCC4006)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays) at a predetermined density.

-

Allow the cells to adhere overnight in a humidified incubator.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Remove the old medium from the cell plates and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubate the cells for the desired treatment duration (e.g., 72-120 hours).[5]

Cell Viability Assay (MTS Assay)

This protocol is for determining cell viability after treatment with this compound using a tetrazolium-based (MTS) assay.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Following the treatment period, add 20 µL of MTS reagent to each well of the 96-well plate.[6][7]

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[6][7]

-

Measure the absorbance at 490 nm using a microplate reader.[5][6]

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

References

- 1. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are SPT inhibitors and how do they work? [synapse.patsnap.com]

- 3. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thno.org [thno.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes: Measuring Changes in Sphingolipid Flux with Spt-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction